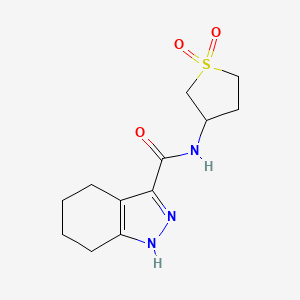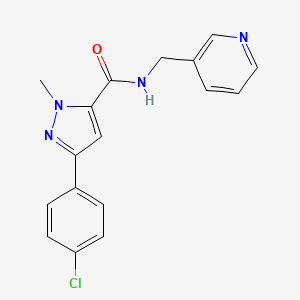![molecular formula C16H15BrN2O3 B14954018 5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B14954018.png)
5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom .
This can be achieved through a coupling reaction between the brominated indole and a furan derivative, such as 2-furoyl chloride, in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Scientific Research Applications
5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The bromine atom and methoxy group may also contribute to the compound’s biological activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: A simpler analog with similar bromine substitution but lacking the furan and methoxy groups.
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of the furan ring.
2-furamide derivatives: Compounds with similar furan substitution but different indole or other heterocyclic moieties.
Uniqueness
5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide is unique due to its combination of a brominated indole, a methoxy group, and a furan ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H15BrN2O3 |
|---|---|
Molecular Weight |
363.21 g/mol |
IUPAC Name |
5-bromo-N-[2-(4-methoxyindol-1-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-13-4-2-3-12-11(13)7-9-19(12)10-8-18-16(20)14-5-6-15(17)22-14/h2-7,9H,8,10H2,1H3,(H,18,20) |
InChI Key |
FNPOCRNUBJHEPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-chloro-1-methyl-1H-indole-2-carboxamide](/img/structure/B14953937.png)
![[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14953945.png)
![2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone](/img/structure/B14953955.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate](/img/structure/B14953956.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14953958.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14953968.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953969.png)
![N-[(4-fluorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14953972.png)


![N-[2-(2-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B14954001.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B14954010.png)

![1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone](/img/structure/B14954016.png)
